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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

Cat. No.: B15485411 Get Quote

This guide provides researchers, scientists, and professionals with essential information,

troubleshooting advice, and standardized protocols for conducting long-term stability tests on

Iridium-Molybdenum (Ir-Mo) electrocatalysts, primarily for the Oxygen Evolution Reaction

(OER) in acidic environments.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for Ir-Mo electrocatalysts during OER?

A1: The deactivation of Ir-Mo electrocatalysts typically occurs through several pathways.[1]

These include:

Molybdenum Leaching: Mo is known to be thermodynamically unstable in acidic electrolytes,

leading to its dissolution from the catalyst structure.[2] This can initially form a highly active,

amorphous iridium oxide surface but may compromise long-term structural integrity.[2]

Iridium Dissolution: The highly oxidative potentials required for OER can cause the iridium

itself to oxidize and dissolve into the electrolyte, a primary cause of performance decline.[1]

[3] Amorphous iridium oxide structures, which can form after Mo leaching, are known to

degrade significantly.[2]

Particle Agglomeration: Catalyst nanoparticles can migrate and coalesce on the support

surface, reducing the electrochemically active surface area (ECSA) and thus lowering overall

activity.[1]
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Catalyst Detachment: The physical loss of catalyst material from the electrode substrate can

occur due to poor adhesion or mechanical stress from gas bubble evolution.[1]

Support Corrosion: If a support material like carbon is used, it can corrode under high anodic

potentials, leading to catalyst detachment and loss of electrical contact.[4]

Q2: What is an Accelerated Degradation Test (ADT) and why is it preferred over steady-state

testing?

A2: An Accelerated Degradation Test (ADT), also known as an accelerated stress test (AST), is

a protocol designed to simulate long-term catalyst degradation in a significantly shorter

timeframe.[5][6] This is achieved by subjecting the catalyst to harsher conditions than normal

operation, such as cycling the potential to high values or holding it at a constant high potential.

[5] While steady-state galvanostatic (constant current) tests are common, they can take

hundreds or thousands of hours to yield significant degradation data.[5] ADTs provide a

reproducible and rapid assessment of catalyst stability, bridging the gap between fundamental

research and commercially relevant lifetimes.[5]

Q3: What are the key metrics used to quantify and compare electrocatalyst stability?

A3: Several metrics are used to provide a quantitative comparison of catalyst stability:

Activity Retention: The percentage of initial mass activity or specific activity remaining after a

set duration or number of cycles.[5]

Overpotential Increase: The change in the potential required to achieve a specific current

density (e.g., 10 mA/cm²) after the stability protocol.

Stability Number (S-number): Defined as the ratio of the amount of evolved oxygen to the

amount of dissolved catalyst (e.g., iridium). A higher S-number indicates greater stability.[2]

Activity-Stability Factor (ASF): The ratio of the OER activity (current density) to the rate of

catalyst dissolution.[7]

Dissolution Rate: The quantity of dissolved metal (e.g., Ir, Mo) detected in the electrolyte,

often measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and

normalized by charge.[5]
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Q4: How can I confirm that Molybdenum is leaching from my catalyst?

A4: The most definitive method to confirm and quantify Mo leaching is to analyze the electrolyte

after the stability test using ICP-MS.[5] This technique can detect trace amounts of dissolved

Mo and Ir, providing direct evidence of material loss. Comparing the elemental composition of

the catalyst before and after the experiment using techniques like Energy-Dispersive X-ray

Spectroscopy (EDX) can also indicate a change in the Ir:Mo ratio.

Experimental Workflow & Degradation Pathways
The following diagrams illustrate a typical experimental workflow for stability testing and the

common degradation pathways for an Ir-Mo catalyst.
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Caption: A typical experimental workflow for stability testing.
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Caption: Key degradation pathways for Ir-Mo electrocatalysts.

Troubleshooting Guide
This section addresses common issues encountered during long-term stability experiments.

Q: My catalyst shows a rapid and significant increase in overpotential early in the test. What is

the likely cause?

A: A rapid increase in overpotential suggests a catastrophic failure rather than gradual

degradation. Potential causes include:

Electrical Contact Loss: Check all connections to the working electrode. The catalyst layer

may have detached from the substrate, increasing contact resistance.[1]

Reference Electrode Drift: Verify that your reference electrode is functioning correctly and

has not become contaminated or dried out.
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Severe Catalyst Detachment: Vigorous gas evolution can physically strip the catalyst from

the electrode.[1] Post-test visual inspection and microscopy (SEM) can confirm this.

Gas Bubble Blockage: In some cell configurations, gas bubbles can adhere to the catalyst

surface, blocking active sites and causing a temporary but significant performance drop.[1]

Q: My stability results are not reproducible. What factors should I investigate?

A: Lack of reproducibility is a common challenge. Systematically check the following:

Electrode Preparation: Ensure your catalyst loading and ink composition are identical for

each electrode. Inconsistent catalyst layer thickness or morphology is a major source of

variation.

Temperature Control: Catalyst dissolution and reaction kinetics are sensitive to temperature.

[8] Ensure your electrochemical cell is maintained at a consistent temperature.

Electrolyte Purity: Impurities in the water or acid can poison the catalyst or interfere with the

reaction. Always use high-purity reagents.

Cell Assembly: Ensure a consistent and repeatable assembly of your electrochemical cell, as

variations in electrode spacing or compression (in membrane-electrode assemblies) can

alter performance.

Q: I detected both Ir and Mo in my electrolyte via ICP-MS. How do I interpret this?

A: This result confirms that both components of your catalyst are dissolving. To interpret this

further:

Quantify the Ratio: Compare the molar ratio of dissolved Ir:Mo to the ratio in your original

catalyst. A disproportionately high amount of Mo indicates preferential leaching.

Correlate with Performance: Plot the dissolution data alongside your electrochemical data

(e.g., overpotential vs. time). This can help determine if a specific event (like a potential

spike) triggered a dissolution event.
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Consider the "S-number": Calculate the stability number for iridium to benchmark its stability

against literature values for other Ir-based catalysts.[2]
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Caption: Troubleshooting flowchart for performance degradation.
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Protocol: Accelerated Degradation Test (ADT) for OER
Catalysts
This protocol describes a representative ADT for evaluating Ir-Mo catalysts in an acidic

electrolyte using a three-electrode setup.

1. Electrode Preparation

Prepare a catalyst ink by ultrasonically dispersing a known mass of the Ir-Mo catalyst and

ionomer (e.g., Nafion™) in a solvent mixture (e.g., water/isopropanol).

Deposit a controlled volume of the ink onto a suitable substrate (e.g., glassy carbon rotating

disk electrode) to achieve a target loading.

Dry the electrode under controlled conditions to form a uniform catalyst layer.

2. Pre-ADT Electrochemical Characterization

Assemble a three-electrode cell with the prepared working electrode, a counter electrode

(e.g., Pt wire), and a reference electrode (e.g., RHE or Ag/AgCl) in O₂-saturated acid

electrolyte (e.g., 0.5 M H₂SO₄).

Cyclic Voltammetry (CV): Perform CV scans in a non-faradaic region (e.g., 0.4 to 1.4 V vs.

RHE) to assess the ECSA and check for initial stability.[6]

Linear Sweep Voltammetry (LSV): Record an initial OER polarization curve (e.g., 1.2 to 1.6 V

vs. RHE) to establish baseline activity.[6]

Electrochemical Impedance Spectroscopy (EIS): Perform an initial EIS measurement to

determine the uncompensated resistance (Ru) and charge-transfer resistance (Rct).[6]

3. ADT Protocol

Choose a stability protocol. Common options include:

Potential Cycling: Cycle the potential between a lower limit (e.g., 1.2 V) and an upper limit

(e.g., 1.6 V or higher) for a set number of cycles or duration.[9]
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Potentiostatic Hold: Hold the electrode at a constant high potential (e.g., 1.6 V vs. RHE)

for an extended period (e.g., 2 to 24 hours).[5]

During the ADT, collect the electrolyte for later analysis.

4. Post-ADT Characterization

Repeat the CV, LSV, and EIS measurements from Step 2 to quantify changes in ECSA,

activity, and resistance.

Analyze the collected electrolyte using ICP-MS to quantify the mass of dissolved Ir and Mo.

[5]

Carefully disassemble the cell and analyze the catalyst layer using microscopy (SEM, TEM)

and surface analysis (XPS) to observe changes in morphology, particle size, and chemical

state.[9]

Performance & Stability Data
The table below presents representative data that researchers should aim to collect to

benchmark their Ir-Mo catalysts. Values are illustrative and will vary based on catalyst

composition, support, and testing conditions.
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Catalyst
Type

Initial Mass
Activity @
1.51V
(A/g_Ir)

Activity
Loss after
ADT (%)

Ir
Dissolution
Rate (ng
cm⁻² h⁻¹)

S-Number
(O₂/Ir)

Key
Observatio
n

Unsupported

IrO₂
~50 ~15% ~5 ~10⁷

Baseline

stability,

moderate

activity.[4]

Supported

IrOₓ/C
~400 ~60% ~50 ~10⁵

High initial

activity but

poor stability

due to carbon

support

corrosion.[4]

Supported

IrOₓ/ATO
~250 ~40% ~25 ~10⁶

Better

stability than

carbon

support, but

support can

still degrade.

[4]

Ir-Mo Oxide Varies Varies Varies Varies

Mo presence

can boost

initial activity

but may

increase

dissolution

rate

depending on

operating

conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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